molecular formula C18H22FN3O4 B1448136 Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate CAS No. 2202710-82-3

Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate

Cat. No. B1448136
CAS RN: 2202710-82-3
M. Wt: 363.4 g/mol
InChI Key: IFJWJPDSTVBPQI-UHFFFAOYSA-N
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Description

  • Safety Information :
    • MSDS : Link

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl group, a cyano group, and a 3-fluoro-4-nitrobenzyl group attached. The exact arrangement of atoms can be visualized using chemical drawing software or databases .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • Graphical Synthetic Routes of Vandetanib : The compound is highlighted in the synthesis route analysis for Vandetanib, an anti-cancer drug. The study elaborates on its role in a sequence involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution reactions, showcasing its utility in synthesizing complex molecules with high yield and commercial value in industrial settings (W. Mi, 2015).

  • Nucleophilic Aromatic Substitution : This chemical process is crucial for introducing functional groups into aromatic systems, where the compound could potentially serve as a substrate or intermediate. The review of nucleophilic substitution mechanisms, including those involving nitro groups, may indirectly relate to understanding the reactivity and applications of similar compounds (F. Pietra & D. Vitali, 1972).

  • Stereoselective Synthesis via Sulfinimines : The use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles suggests a parallel with compounds like tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate in creating stereoselective N-heterocycle structures. This methodology provides access to a wide range of biologically active compounds, demonstrating the compound's potential utility in synthesizing natural products and therapeutic agents (R. Philip et al., 2020).

  • Antioxidant Synthesis and Evaluation : Studies on synthetic phenolic antioxidants provide insights into designing molecules with antioxidant properties. Although not directly related, the methodologies and objectives could apply to the synthesis and evaluation of tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate derivatives as potential antioxidants or in related applications (Runzeng Liu & S. Mabury, 2020).

  • Photolabile Protecting Groups : The relevance of photosensitive protecting groups in synthetic chemistry could extend to compounds like tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate, especially when considering the strategic placement of nitro and fluoro groups for light-mediated reactions (B. Amit et al., 1974).

  • Metallation of π-Deficient Heteroaromatic Compounds : Research on the metallation of heteroaromatic compounds, including fluorinated pyridines, may provide insights into the chemical behavior and synthetic utility of the tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate structure, particularly in terms of regioselectivity and reactivity towards different metallating agents (F. Marsais & G. Quéguiner, 1983).

properties

IUPAC Name

tert-butyl 4-cyano-4-[(3-fluoro-4-nitrophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4/c1-17(2,3)26-16(23)21-8-6-18(12-20,7-9-21)11-13-4-5-15(22(24)25)14(19)10-13/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJWJPDSTVBPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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